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Heparan Sulfate-Deuterated

Cat. No.: B1159492
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Description

Heparan Sulfate-Deuterated is a specialized, isotopically labeled glycan provided as a critical research tool for quantitative mass spectrometry (MS) and advanced Nuclear Magnetic Resonance (NMR) studies. Heparan sulfate (HS) is a linear polysaccharide found in all animal tissues, existing as a proteoglycan (HSPG) where its chains are attached to cell surface or extracellular matrix proteins . It plays a pivotal role in regulating a wide range of biological activities, including developmental processes, angiogenesis, blood coagulation, and tumor metastasis, primarily through its interactions with various protein ligands such as Wnt, fibroblast growth factors (FGF), and antithrombin III . The deuterated form of this molecule serves as an essential internal standard, enabling highly accurate quantification and meticulous tracking of endogenous heparan sulfate in complex biological samples using LC-MS/MS platforms. Furthermore, its application in NMR spectroscopy, as detailed in peer-reviewed protocols, allows for profound insights into the compound's structural dynamics and intermolecular interactions without spectral interference . This reagent is intended for research purposes only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

N/A

Origin of Product

United States

Synthetic and Biosynthetic Methodologies for Heparan Sulfate Deuterated

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis provides a powerful and precise approach to generate structurally defined heparan sulfate (B86663) molecules with specific isotopic labeling. nih.govrsc.orgnih.govescholarship.orgoup.compnas.org This methodology combines the versatility of chemical synthesis with the high specificity of enzymatic reactions. nih.govrsc.org

One strategy involves the enzymatic modification of a pre-existing heparan sulfate backbone using deuterated precursors. For example, specific sulfation patterns can be introduced by employing sulfotransferases with a deuterated version of the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). This allows for the targeted placement of deuterium (B1214612) at specific sites on the polysaccharide chain. Incubating a precursor substrate with recombinant enzymes in a D2O/H2O medium can also be used to assess functional interactions between enzymes like glucuronyl C5-epimerase and sulfotransferases through isotope exchange. researchgate.net

A common chemoenzymatic route begins with the heparosan polysaccharide, which has the same backbone as heparan sulfate. nih.govescholarship.orgpnas.org This precursor undergoes chemical de-N-acetylation to remove acetyl groups, followed by N-sulfation to introduce sulfate groups onto the amino functions. nih.govescholarship.orgpnas.orgresearchgate.net To produce a deuterated product, this process can be performed on a deuterated heparosan precursor. nih.govescholarship.org The resulting N-sulfoheparosan can then be further modified by a series of enzymatic reactions, including epimerization and O-sulfation, to yield a final deuterated heparan sulfate product that is comparable to pharmaceutical heparin. nih.govescholarship.orgpnas.org

A bottom-up approach to synthesizing heparan sulfate mimetics involves the iterative assembly of "clickable" disaccharide building blocks. chemrxiv.orgrsc.orgresearchgate.net This method allows for the creation of oligomers with precisely defined sulfation patterns. chemrxiv.orgrsc.orgresearchgate.net By using deuterated monosaccharides in the initial synthesis of these disaccharides, it is possible to construct deuterated heparan sulfate oligomers with specific labeling patterns. These clickable disaccharides can be assembled in a controlled manner, offering a high degree of precision in the final structure. chemrxiv.orgrsc.orgresearchgate.netacs.orgsemanticscholar.org

Metabolic Labeling Techniques

Metabolic labeling offers an efficient method for producing uniformly isotopically enriched heparan sulfate. This is achieved by culturing cells in media containing stable isotopes, which are then incorporated into the biomolecules synthesized by the cells. nih.govspringernature.comnih.gov

The Escherichia coli K5 strain produces a capsular polysaccharide called heparosan, which serves as a precursor to heparan sulfate. nih.govescholarship.orgpnas.orgnih.gov By culturing E. coli K5 in a deuterated medium, where D2O replaces H2O, a biosynthetically enriched and perdeuterated heparosan precursor can be obtained. nih.govescholarship.org This "heavy" heparosan can then be harvested and chemoenzymatically modified to produce perdeuteroheparin. nih.govescholarship.org This method is advantageous for generating large quantities of uniformly deuterated heparan sulfate for various applications, including pharmacological studies and neutron scattering. nih.govescholarship.org

ComponentIsotopic SourceResulting Labeled Product
SolventD2OPerdeuterated Heparosan
Carbon SourceDeuterated GlucosePerdeuterated Heparosan

For advanced structural analyses by NMR and mass spectrometry, heparan sulfate can be enriched with stable isotopes like carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N). nih.govnih.govrpi.eduacs.orgphysiology.orgresearchgate.netnih.govbiorxiv.orgsigmaaldrich.com This is accomplished by growing the E. coli K5 strain in a minimal medium where ¹³C-glucose is the sole carbon source and ¹⁵N-ammonium chloride or sulfate is the sole nitrogen source. nih.govnih.govrpi.eduphysiology.orgresearchgate.net The resulting uniformly ¹³C- and ¹⁵N-labeled N-acetylheparosan can be isolated and used as a starting material for the chemoenzymatic synthesis of isotopically enriched heparan sulfate and its derivatives. nih.govrpi.eduacs.org This isotopic enrichment provides well-resolved spectra with high sensitivity, which is crucial for detailed conformational studies of these complex biomolecules and their interactions with proteins. acs.orgresearchgate.net

IsotopeSource CompoundPurpose
¹³C¹³C-GlucoseNMR and Mass Spectrometry Analysis
¹⁵N¹⁵N-Ammonium Chloride/SulfateNMR and Mass Spectrometry Analysis

Preparation of Site-Specifically Deuterated Heparan Sulfate Oligosaccharides and Disaccharides

The synthesis of heparan sulfate (HS) oligosaccharides and disaccharides with deuterium atoms at specific locations is a critical technique for advancing the structural and functional understanding of these complex biomolecules. Site-specific deuteration provides a powerful tool for mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enabling more precise quantification and detailed structural elucidation. Methodologies for preparing these labeled compounds primarily involve chemoenzymatic synthesis and targeted chemical derivatization.

A predominant strategy for producing isotopically labeled HS is through chemoenzymatic methods. nih.gov This approach leverages a combination of chemical synthesis and enzymatic reactions using recombinant HS biosynthetic enzymes. nih.govoup.com The process often begins with a precursor, such as N-acetylheparosan, a polysaccharide with a repeating disaccharide unit of N-acetylglucosamine (GlcNAc) and glucuronic acid (GlcA) that can be isolated from E. coli K5. nih.gov This backbone is then enzymatically modified in a controlled sequence.

Researchers have successfully used chemoenzymatic synthesis to incorporate stable isotopes like ¹³C and ¹⁵N, and this approach is also applicable for deuterium labeling. nih.govnih.govrsc.org For instance, by using isotopically labeled uridine (B1682114) diphosphate (B83284) (UDP)-monosaccharide donors in the enzymatic reactions, specific saccharide residues within the growing oligosaccharide chain can be labeled. nih.gov This technique is highly efficient, significantly shortening multi-step chemical syntheses and improving yields. nih.gov It allows for the creation of libraries of structurally homogeneous HS oligosaccharides with defined sulfation patterns and lengths, which can serve as standards for analytical studies. rsc.org

Another powerful technique involves chemical derivatization to introduce deuterium labels at sites of sulfation. One such method includes a sequence of permethylation, desulfation, and subsequent pertrideuteroacetylation. nih.govnih.gov In this process, the native HS oligosaccharide is first permethylated to protect all free hydroxyl and amino groups. The labile sulfate groups are then removed, and the newly exposed sites are labeled by adding a trideuteroacetyl group. nih.govnih.gov This site-specific replacement of sulfate groups with a stable, deuterated tag allows for robust sequencing using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it prevents the in-source loss of sulfate groups that typically complicates analysis. nih.gov

A refinement of this method replaces trideuteroacetylation with propionylation. nih.govnih.gov This was developed to overcome a specific challenge: when an oligosaccharide contains both N-sulfation and N-acetylation, the trideuteroacetylation method results in isotopomers that differ only in the location of the deuterium atoms, making them difficult to separate chromatographically. nih.gov Using propionyl groups instead creates a more significant mass difference, improving the separation and allowing for the unambiguous sequencing of isomers that differ only by the site of N-sulfation versus N-acetylation. nih.gov

For quantitative analysis, particularly in clinical and diagnostic applications, the synthesis of deuterated disaccharide internal standards is essential. These standards are crucial for mass spectrometry-based assays designed to quantify HS levels in biological samples, which is important for diagnosing and monitoring diseases like mucopolysaccharidoses (MPS). nih.gov

The synthesis of these standards is a multi-step chemical process. For example, a butylated GlcN-GlcA disaccharide and its deuterated derivative have been efficiently synthesized for use as internal standards in quantitative MS analysis of HS following butanolysis. nih.gov The synthesis featured a key step of stereoselective 1,2-cis glycosylation. nih.gov Similarly, a d9-labelled disaccharide internal standard has been developed for a quantitative LC-MS/MS assay. researchgate.net These synthetic deuterated standards allow for accurate quantification by correcting for variations during sample preparation and analysis.

Research Findings on Deuterated Heparan Sulfate Synthesis

nih.govrsc.orgnih.govrsc.orgoup.comnih.govnih.govnih.govnih.govnih.govnih.govnih.govnih.govnih.govresearchgate.netnih.govnih.govresearchgate.netMethod:rsc.org
            Mass Increase:  Each standard showed a 6 Da increase in molecular mass compared to its native counterpart.[ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGzt4oea7gMwAcPY4IQnKumzZGOMTqoQ247jSiA0pl3nOFiieF5DwXW3_nMLQrUMvyjlwM2BRTefDXxAYS8SwmnqbskXH832yGjJIEU7Woxz8M4lep0wpq4qHTWVXYX4OG9qXZuqPPt-_6aQ06PrRHZS3u8mIubEPNp)]

            Purpose:  Developed for accurate quantification in HS disaccharide profiling using isotope-dilution mass spectrometry.[ physiology.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGRBkFtzaFKW7a3iuuaW53M7T8MQ-eC9F_Vz7cproy4xHiUcEINR1X8E8KOAHSsxNYbHgEN3grZEUbP2MmBU_i91DDIvnhz79mOEkPUQLiK9A2SX_yFwXBhUVHiyZ4TNX34SJw6AbNXiXyLINd_n6cGRgEpiGGA8lHa)]
        Butylated d9-GlcN-GlcA DisaccharideShow/Hide DetailsMethod:  Synthesized via stereoselective 1,2-cis glycosylation of a GlcA acceptor with a 2-deoxy-2-azido thioglucoside donor.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGS2mhgWv3e-Se4PrlCkZJdOMO-4n3jjaJQBGW68SzjpTN1mdDpTXMl-hSBs4DpUWRa5qC2g5VjezBdh_nddGNkEOV0ajU-sgxAUwlRQuE0tHsJ2aUBB5v47gfrul2RDeqOfuq4)]

            Purpose:  Serves as a deuterated internal standard for a quantitative LC-MS/MS assay for HS analysis after butanolysis, which is relevant for MPS disorder diagnostics.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGS2mhgWv3e-Se4PrlCkZJdOMO-4n3jjaJQBGW68SzjpTN1mdDpTXMl-hSBs4DpUWRa5qC2g5VjezBdh_nddGNkEOV0ajU-sgxAUwlRQuE0tHsJ2aUBB5v47gfrul2RDeqOfuq4)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFuuF0IsnCupA_vJ5OruuMw5vWJp4yQmCRSd3-JHlYlSr05ClO-mLpBOXk-Yrmt56nvu8dJtjVE4-exf46TOGanp_Mxd-iYoeh49Ctr_b1PAG9F8kfVkoYFIN1YvODQLN8WlbFYI8CliQ5YdtzckF892-J31SOZoALfEflb4MpoJ_TUtaaQNtmaG4K_RPhC4H1M3gjorGHmdJ9M3nvO5HwiOgcy1YTBbp_Kr5Vr17TuyQemASUgUHCAM8Bqk1u7bhK3Sr2SK-M9YzvKXmUd8k3uPCutqQntusmaFIiwHCJ9gzAs6-4E-aC3NA%3D%3D)]
        Trideuteroacetyl-Labeled OligosaccharidesShow/Hide DetailsMethod:  A three-step process involving permethylation, desulfation, and labeling with trideuteroacetyl groups.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFOL5nhhiVilG-Ty7XSP7idGlsnwC_4wINWZdQWXpqBbyCabdypTSJkETB14KKzeyxNfwTjqCsrcPqZuN-CAgkMuBYVXBN24JHkJLKk8ca4jMAZ1VubiY2U2KsMgIdEShLrCFhtzTeB8YDm7HY%3D)]

            Challenge:  Isomeric oligosaccharides with both N-sulfation and N-acetylation become isotopomers, differing only in the location of deuterium, which complicates separation and sequencing.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH2sB37TBVJPSwWp_T4ZOC_-qOkNUf9slvmFVdXK81PhfxcJG-_FuvV3tgXcJrHeNqEQxTVqu2NTAqmjb0pENnX3D-kJDxFGJ2vVz-ZooRUK-28V1_iqBB5rCAPCJ7spCUacw8sAXonKUuXaNk%3D)]
        

Advanced Spectroscopic and Chromatographic Characterization of Heparan Sulfate Deuterated

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of heparan sulfate (B86663). nih.govresearchgate.net By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and spatial arrangement of atoms within the molecule.

High-Resolution 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, ¹⁵N, HSQC, COSY, TOCSY)

The structural complexity of heparan sulfate often results in highly overlapped signals in simple one-dimensional (1D) ¹H NMR spectra. rsc.org Therefore, two-dimensional (2D) NMR experiments are essential for resolving and assigning these signals. In the context of deuterated heparan sulfate, where specific hydrogen atoms are replaced by deuterium (B1214612), these techniques offer enhanced clarity by simplifying the spectra.

¹H NMR: Provides a fundamental spectrum of proton signals. In deuterated samples, the absence of certain proton signals simplifies the spectrum, aiding in the identification of the remaining protons and their corresponding sugar residues. nih.govbfarm.de Diagnostic signals in the ¹H spectrum can help distinguish heparan sulfate from other glycosaminoglycans like chondroitin or dermatan sulfate. nih.gov

¹³C NMR: Offers insights into the carbon backbone of the polysaccharide. While less sensitive than ¹H NMR, it is crucial for identifying anomeric carbons and carbons involved in glycosidic linkages.

¹⁵N NMR: This technique is particularly valuable for analyzing the nitrogen-containing glucosamine (B1671600) units. nih.govresearchgate.net The chemical shifts of ¹⁵N in N-sulfated (GlcNS) and N-acetylated (GlcNAc) glucosamine residues can be used to characterize the microenvironments within the heparan sulfate chain. nih.govbohrium.com

2D Techniques:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically those on adjacent carbons, helping to trace the connectivity within a sugar ring. rsc.org

TOCSY (Total Correlation Spectroscopy): Extends the correlations beyond adjacent protons to reveal the entire spin system of a sugar residue, from the anomeric proton to the H6 protons. rsc.orgnih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached heteronuclei, such as ¹³C or ¹⁵N. nih.govresearchgate.netrsc.orgnih.gov The [¹H, ¹³C] HSQC is routinely used for structural characterization, while the [¹H, ¹⁵N] HSQC provides a spectroscopic fingerprint based on the composition of N-sulfo-glucosamine residues. nih.govbohrium.com

NMR TechniqueInformation ProvidedApplication to Deuterated Heparan Sulfate
1D ¹H NMROverall proton composition and identification of key structural reporters (e.g., N-acetyl groups). nih.govnih.govSimplified spectra due to the absence of specific ¹H signals, allowing for easier assignment of remaining resonances.
1D ¹³C NMRInformation on the carbon backbone, including anomeric carbons and sulfation sites. nih.govProvides complementary data to ¹H NMR for structural confirmation.
1D/2D ¹⁵N NMRCharacterization of N-acetylated and N-sulfated glucosamine microenvironments. nih.govnih.govbohrium.comProvides a unique fingerprint of the nitrogen-containing units within the polysaccharide chain.
2D COSYScalar coupling correlations between adjacent protons (e.g., H1-H2, H2-H3). rsc.orgHelps establish proton connectivity within individual monosaccharide residues.
2D TOCSYCorrelates all protons within a single spin system (i.e., within a single sugar residue). rsc.orgnih.govFacilitates the complete assignment of all proton resonances for a given monosaccharide.
2D HSQCCorrelation of protons with their directly bonded ¹³C or ¹⁵N nuclei. nih.govresearchgate.netrsc.orgnih.govProvides unambiguous assignment of protonated carbons and nitrogens, creating a detailed structural map.

Conformational Analysis using NMR (e.g., J-coupling, NOE)

Understanding the three-dimensional shape and flexibility of heparan sulfate is critical to understanding its biological function. NMR spectroscopy provides powerful tools to probe these conformational properties in solution. ehu.es

J-coupling (Scalar Coupling): The magnitude of the coupling constant (³JHH) between two protons on adjacent carbons is dependent on the dihedral angle between them. By analyzing these coupling constants, the ring conformation of the individual monosaccharide units (e.g., ¹C₄ chair or ²S₀ skew-boat for iduronic acid) can be determined. mssm.edu

NOE (Nuclear Overhauser Effect): The NOE is a phenomenon that occurs between protons that are close in space (typically <5 Å), regardless of whether they are connected by chemical bonds. acs.org Measuring NOEs between protons on adjacent sugar residues (inter-residual NOEs) provides distance constraints that are used to define the conformation around the glycosidic linkages (Φ and Ψ torsion angles). mssm.edu In deuterated samples, the removal of specific protons can reduce spin diffusion, leading to more accurate and easily interpretable NOE data. acs.org

Strategies for Enhancing Signal Detection in Deuterated Samples (e.g., Deuterium Exchange Regime)

A significant challenge in the NMR analysis of polysaccharides in aqueous solution is the presence of a large solvent signal (H₂O) and signals from exchangeable protons (e.g., -OH, -NH). nih.govyoutube.com These signals can obscure important resonances from the molecule of interest.

A common and effective strategy is to employ a deuterium exchange regime . nih.gov This procedure involves dissolving the heparan sulfate sample in deuterium oxide (D₂O), freeze-drying it, and repeating this process multiple times. nih.gov This replaces the labile protons on hydroxyl and amine/sulfamate groups with deuterium. youtube.com Since deuterium is not detected in ¹H NMR spectra, this method effectively eliminates these interfering signals, resulting in a cleaner baseline and enhanced detection of the non-exchangeable backbone protons. nih.govyoutube.com This is particularly crucial for observing the sulfamate proton of N-sulfo-glucosamine, whose signal detection is often hindered by its fast chemical exchange property. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for analyzing the composition and dynamics of complex biomolecules like heparan sulfate. acs.orgspringernature.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Compositional Analysis

Due to the heterogeneity and complexity of heparan sulfate, a common strategy for compositional analysis involves enzymatic depolymerization of the polysaccharide into its constituent disaccharides using heparin lyases. acs.orgnih.gov These disaccharide mixtures are then analyzed by LC-MS.

LC-MS: Liquid chromatography separates the complex mixture of disaccharides before they are introduced into the mass spectrometer. nih.gov This separation is crucial for resolving isomeric disaccharides (those with the same mass but different sulfation patterns). oup.com The mass spectrometer then provides the accurate mass of each eluting disaccharide, allowing for initial identification. acs.orgnih.gov

LC-MS/MS (Tandem MS): To unambiguously identify isomeric disaccharides, tandem mass spectrometry is employed. nih.govoup.com In this technique, a specific disaccharide ion is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. nih.govacs.org The fragmentation pattern is unique to the structure of the disaccharide, allowing for the differentiation of isomers and the precise determination of sulfation positions. nih.gov Chemical modifications, such as replacing N-sulfates with a deuterated acetyl group, can be used to reduce the lability of sulfate groups and generate more informative backbone fragmentation during CID. nih.gov

Disaccharide AbbreviationFull NameMonoisotopic Mass (Da)
ΔUA-GlcNAcΔ4,5-unsaturated uronic acid - N-acetylglucosamine378.08
ΔUA-GlcNSΔ4,5-unsaturated uronic acid - N-sulfoglucosamine418.04
ΔUA-GlcNAc(6S)Δ4,5-unsaturated uronic acid - 6-O-sulfo-N-acetylglucosamine458.04
ΔUA(2S)-GlcNAc2-O-sulfo-Δ4,5-unsaturated uronic acid - N-acetylglucosamine458.04
ΔUA-GlcNS(6S)Δ4,5-unsaturated uronic acid - 6-O-sulfo-N-sulfoglucosamine498.00
ΔUA(2S)-GlcNS2-O-sulfo-Δ4,5-unsaturated uronic acid - N-sulfoglucosamine498.00
ΔUA(2S)-GlcNAc(6S)2-O-sulfo-Δ4,5-unsaturated uronic acid - 6-O-sulfo-N-acetylglucosamine537.99
ΔUA(2S)-GlcNS(6S)2-O-sulfo-Δ4,5-unsaturated uronic acid - 6-O-sulfo-N-sulfoglucosamine577.95

Note: Masses are for the [M-H]⁻ ion and may vary slightly based on source.

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) for Dynamic Studies

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful method for probing the conformation and dynamics of biomolecules in solution. acs.orgumaryland.edu The technique relies on monitoring the rate at which backbone amide hydrogens exchange with deuterium when the molecule is placed in a deuterated buffer. thermofisher.com

The rate of exchange is highly dependent on the solvent accessibility of the amide proton and its involvement in hydrogen bonding. thermofisher.com Protons in flexible, solvent-exposed regions will exchange rapidly, while those buried within a stable structure or at an interaction interface will exchange much more slowly. acs.org

In the context of heparan sulfate, HDX-MS is particularly useful for:

Studying Protein-Heparan Sulfate Interactions: By comparing the deuterium uptake of a protein in the absence and presence of heparan sulfate, it is possible to map the binding interface. Regions of the protein that are protected from exchange upon binding are identified as interaction sites. thermofisher.com

Analyzing Conformational Changes: HDX-MS can detect subtle changes in the conformation and dynamics of heparan sulfate or its binding partners that occur upon interaction, mutation, or changes in environmental conditions. umaryland.eduthermofisher.com

Investigating Enzyme Dynamics: The technique has been applied to study enzymes involved in heparan sulfate biosynthesis, such as C5-epimerase, providing insights into their mechanism of action. nih.govnih.gov A method known as Deuterium Exchange Upon Epimerization Protocol-Liquid Chromatography Mass Spectrometry (DEEP-LC-MS) has been developed to measure the activity of this enzyme. nih.govnih.gov

Optimization of Product Ion Profiles for Deuterated Oligosaccharides in Tandem MS

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural characterization of heparan sulfate (HS); however, its application is often limited by the neutral loss of sulfate (SO3) groups during collision-induced dissociation (CID). nih.gov This lability, particularly of the N-sulfate bond, can obscure critical structural information by dominating the product ion spectrum, thereby preventing the necessary backbone cleavages for sequencing. nih.gov

The deuterated acetylation of N-sulfates significantly lowers the FPI of an oligosaccharide. For instance, a native HS oligosaccharide with a high FPI may show substantial sulfate loss and very limited backbone cleavage in its tandem mass spectrum. nih.gov After modification, the resulting deuterated acetylated molecule exhibits a lower FPI, and its MS/MS spectrum shows a significant increase in backbone cleavages, such as B and Y ions, which are crucial for sequencing the sugar chain and assigning sulfate locations to individual rings. nih.gov The energetics of sulfate loss have been studied, showing that loss from a protonated site is more facile than from a deprotonated or metal-adducted site, and the N-sulfate is energetically favored to be lost over O-sulfates. nih.gov By replacing N-sulfates, the deuterated acetyl modification generates ions that are more amenable to producing meaningful fragmentation patterns for structural elucidation.

Table 1: Effect of Deuterated N-Acetylation on Tandem MS Fragmentation This table illustrates how chemical modification improves the quality of MS/MS data for HS oligosaccharide sequencing.

AttributeNative HS OligosaccharideDeuterated N-Acetylated HS Oligosaccharide
Modification Unmodified N-sulfate groupsN-sulfate groups replaced with deuterated acetyl groups
Free Proton Index (FPI) HighLow
Primary Fragmentation Pathway Neutral loss of sulfate (SO3)Glycosidic bond cleavages (B and Y ions)
Spectrum Quality Limited backbone cleavage, poor sequence dataSignificantly more backbone cleavages, enabling sequencing

Electrophoretic and Chromatographic Separations

High-Performance Liquid Chromatography (HPLC) for Disaccharide Resolution

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of heparan sulfate, particularly for resolving the constituent disaccharides produced after enzymatic digestion. nih.govnih.gov The structural complexity and heterogeneity of HS necessitate high-resolution methods to separate and quantify these building blocks. nih.govnih.gov Various HPLC methods, including ion-pairing reversed-phase (IPRP) HPLC and strong anion-exchange (SAX) HPLC, are employed for this purpose. nih.govnih.govresearchgate.net

IPRP-HPLC is particularly effective for separating the multiple disaccharide units of HS. nih.gov When coupled with mass spectrometry, this method allows for excellent separation, detection, and confirmation of each disaccharide's mass. nih.gov The use of isotopically labeled internal standards, such as those created from chemoenzymatically prepared 13C,15N-labeled precursors, enables accurate quantification of each disaccharide in a sample. nih.gov The separation achieved by IPRP-HPLC can even resolve the α- and β-anomeric forms of certain N-acetylated disaccharides. nih.gov

SAX-HPLC is another critical tool that separates disaccharides based on their charge, which is determined by the number and position of sulfate groups. researchgate.net This technique is fundamental for determining the disaccharide composition of HS samples. researchgate.net Following enzymatic digestion of the polysaccharide chain, HPLC analysis provides a profile of the resulting unsaturated disaccharides, which can be identified by comparing their retention times to known standards. nih.govresearchgate.net This compositional analysis is vital for characterizing HS from different biological sources and understanding its structure-function relationships. oup.com

Table 2: Common Heparan Sulfate Disaccharides Resolved by HPLC This table lists the standard abbreviations and structures of common unsaturated disaccharides derived from heparan sulfate that are separated and analyzed using HPLC techniques.

AbbreviationDisaccharide Structure
ΔUA Δ4,5-unsaturated uronic acid - GlcNAc
ΔUA-6S Δ4,5-unsaturated uronic acid - GlcNAc(6S)
ΔUA-NS Δ4,5-unsaturated uronic acid - GlcNS
ΔUA-NS,6S Δ4,5-unsaturated uronic acid - GlcNS(6S)
ΔUA(2S) Δ4,5-unsaturated uronic acid(2S) - GlcNAc
ΔUA(2S)-6S Δ4,5-unsaturated uronic acid(2S) - GlcNAc(6S)
ΔUA(2S)-NS Δ4,5-unsaturated uronic acid(2S) - GlcNS
ΔUA(2S)-NS,6S Δ4,5-unsaturated uronic acid(2S) - GlcNS(6S)

Capillary Electrophoresis for Structural Analysis

Capillary electrophoresis (CE) has emerged as a powerful and highly promising technique for the structural analysis of heparan sulfate and its derived oligosaccharides and disaccharides. researchgate.net Its major advantages include high resolving power, rapid analysis times, high sensitivity, and extremely low sample consumption. researchgate.netnih.govnih.gov CE separates molecules based on their charge, size, and degree of sulfation, making it exceptionally well-suited for analyzing the highly anionic and heterogeneous structures of HS. researchgate.net

For disaccharide analysis, CE, especially when coupled with laser-induced fluorescence (LIF) detection, offers superior sensitivity compared to traditional UV detection. nih.govnih.gov This involves derivatizing the disaccharides with a fluorescent tag, such as 2-aminoacridone (AMAC), through reductive amination. nih.govnih.gov A capillary zone electrophoresis (CZE)-LIF method can be developed to simultaneously analyze disaccharides derived not only from heparan sulfate but also from other glycosaminoglycans (GAGs) in a single run. nih.gov Using optimized buffer systems, a baseline separation of numerous structurally distinct GAG-derived disaccharides can be achieved in under 30 minutes, providing a detailed profile of the GAG composition in a biological sample. nih.gov This capability is crucial for elucidating the fine structural details of HS that dictate its biological functions. researchgate.netnih.gov

Table 3: Principles of Capillary Electrophoresis for HS Analysis This table outlines the key principles and outcomes of using CE for the structural characterization of heparan sulfate.

FeatureDescription
Separation Principle Based on the analyte's charge-to-mass ratio. Highly sulfated (more negatively charged) species migrate faster toward the anode under normal polarity.
Resolution High-resolution separation of isomeric and anomeric forms of disaccharides.
Sensitivity Sub-picomole detection levels are achievable, especially with Laser-Induced Fluorescence (LIF) detection after fluorophore labeling (e.g., AMAC). nih.govnih.gov
Sample Consumption Requires only nanoliter volumes of sample, making it ideal for precious biological materials. researchgate.net
Application Quantitative and qualitative analysis of HS disaccharide composition for structural elucidation and profiling. researchgate.netescholarship.org

Gel Permeation Chromatography-Mass Spectrometry (GPC-MS)

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is an analytical technique used to separate molecules based on their hydrodynamic volume or size. scispace.com When coupled with mass spectrometry (GPC-MS), it becomes a valuable tool for analyzing the distribution of oligosaccharide fragments in complex mixtures of heparin and heparan sulfate. nih.govspringernature.comnih.gov This hyphenated technique provides information on both the size and mass of HS fragments, which is essential for characterizing low-molecular-weight heparins (LMWHs) and HS oligosaccharide libraries. nih.govnih.gov

In a typical GPC-MS setup, the HS sample is first injected into the GPC column. Larger oligosaccharides, which are excluded from the pores of the stationary phase, travel a shorter path and elute first. Smaller molecules penetrate the pores to varying extents and therefore have longer retention times. The eluent from the GPC column is then introduced directly into the electrospray ionization (ESI) source of a mass spectrometer. springernature.com The mass spectrometer provides accurate molecular weight information for the size-separated oligosaccharide fractions as they elute. scispace.com This allows for the construction of a profile that correlates the size distribution with the precise mass of the components, offering a detailed characterization of the HS sample's polydispersity and composition. nih.govresearchgate.net

Mechanistic Insights into Heparan Sulfate Deuterated Biological Interactions

Protein-Heparan Sulfate-Deuterated Interaction Dynamics

The use of deuterated heparan sulfate (B86663) (HS) offers a powerful tool for elucidating the intricate dynamics of protein-HS interactions. By replacing hydrogen atoms with deuterium (B1214612), researchers can introduce a subtle yet detectable isotopic label that aids in sophisticated analytical techniques without significantly altering the molecule's biochemical properties. This approach provides valuable insights into the structural and kinetic aspects of these interactions.

Structural Determinants of Protein/Heparan Sulfate Recognition

The specific recognition of heparan sulfate by proteins is a complex process governed by the three-dimensional arrangement of sulfate groups, the conformation of the polysaccharide backbone, and the presentation of charged residues on the protein surface. While direct studies on deuterated heparan sulfate are emerging, insights can be drawn from broader research on chemically modified and synthetic HS oligosaccharides.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique in this area. Studies using 13C-labeled HS-like oligosaccharides have demonstrated the ability to map the binding interface between HS and proteins like the chemokine CXCL12α. researchgate.net This approach allows for the identification of specific amino acid residues and saccharide moieties involved in the interaction. researchgate.net The incorporation of deuterium into HS could further enhance NMR studies by providing additional probes for conformational changes and dynamics upon protein binding.

Key structural determinants for protein recognition of heparan sulfate include:

Sulfation Patterns: The specific arrangement of 2-O, 6-O, and N-sulfate groups creates unique binding epitopes for different proteins.

Uronic Acid Epimerization: The presence of glucuronic acid (GlcA) versus iduronic acid (IdoA) influences the flexibility and conformation of the HS chain, impacting protein binding.

Oligosaccharide Length: A minimum length of the HS chain is often required for stable protein interaction.

Analysis of Binding Affinities and Kinetics using Deuterated Probes

Isotopically labeled probes, including deuterated ones, are instrumental in quantitatively analyzing the binding affinities and kinetics of protein-HS interactions. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be enhanced by the use of well-defined, modified HS oligosaccharides.

For instance, SPR has been used to study the interaction between proteins of the Hedgehog signaling pathway and heparin/heparan sulfate, revealing different binding affinities. nih.gov While this study did not specifically use deuterated HS, the methodology is directly applicable. By immobilizing a deuterated HS probe on a sensor chip, one could precisely measure the on-rate (kon) and off-rate (koff) of protein binding, thereby determining the dissociation constant (KD).

ITC can provide a complete thermodynamic profile of the interaction, including enthalpy (ΔH) and entropy (ΔS) changes. Using deuterated HS in ITC experiments could help to dissect the energetic contributions of specific interactions, such as hydrogen bonding, where the substitution of hydrogen with deuterium can have a measurable effect.

Interactive Data Table: Binding Affinities of Various Proteins to Heparin/Heparan Sulfate (Illustrative)

ProteinLigandTechniqueDissociation Constant (KD)Reference
Fibroblast Growth Factor 1 (FGF1)Heparin HexasaccharideITC0.3 µM nih.gov
AntithrombinHeparinBinding Studies10-5 fold reduction upon 3-O-sulfate removal nih.gov
Sonic Hedgehog (Shh)HeparinSPR67 nM nih.gov
Interference Hedgehog (Ihog)Heparan SulfateSPRMicromolar range nih.gov

This table illustrates the types of data that can be obtained. Specific studies using deuterated heparan sulfate would provide more direct insights.

Role of Specific Sulfation Patterns and Glycosidic Linkages in Ligand Engagement

The sulfation pattern of heparan sulfate is a critical determinant of its interaction with protein ligands. The strategic placement of sulfate groups creates specific recognition motifs that are essential for high-affinity binding and biological activity.

NMR chemical shift analysis of HS polysaccharides has revealed that different sulfation patterns lead to distinct conformational effects on the polysaccharide backbone. nih.gov For example, 2-O-sulfation of iduronic acid (IdoA) can induce global conformational changes, whereas 6-O-sulfation of glucosamine (B1671600) (GlcN) results in more localized changes. nih.gov The use of deuterated HS in such NMR studies could provide finer details on these conformational dynamics.

Tandem mass spectrometry is another powerful tool for analyzing sulfation patterns. To overcome the challenge of sulfate loss during analysis, a method involving the selective replacement of N-sulfates with deuterated acetyl groups has been developed. nih.gov This chemical modification effectively reduces the lability of the sulfate groups, allowing for more detailed structural characterization of HS oligosaccharides. nih.gov

The importance of specific sulfation is highlighted by the interaction between antithrombin and heparin, where a specific 3-O-sulfated glucosamine within a pentasaccharide sequence is crucial for high-affinity binding. nih.gov Removal of this single sulfate group leads to a dramatic reduction in binding affinity. nih.gov

Enzymatic Processing and Biotransformation Studies

The use of deuterated substrates provides a unique and powerful approach to investigate the mechanisms and specificities of enzymes involved in heparan sulfate biosynthesis and degradation.

Substrate Specificity of Heparan Sulfate Biosynthetic Enzymes (e.g., C5-Epimerase, Sulfotransferases, NDST) using Deuterated Substrates

A significant advancement in understanding HS biosynthesis comes from a non-radioactive assay developed to study the action of C5-Epimerase , the enzyme that converts D-glucuronic acid (GlcA) to L-iduronic acid (IdoA). nih.gov This method, termed DEEP-LC-MS (Deuterium Exchange upon Epimerization Protocol-Liquid Chromatography Mass Spectrometry), utilizes a deuterated solvent (D₂O) to track the epimerization reaction. nih.gov As the enzyme catalyzes the reversible abstraction and re-addition of the C5 proton of the uronic acid, the reaction's progress in D₂O results in the incorporation of a deuterium atom at the C5 position. nih.gov This allows for the sensitive detection and quantification of both the forward (GlcA to IdoA) and reverse (IdoA to GlcA) reactions by mass spectrometry. nih.gov

Interactive Data Table: Analysis of C5-Epimerase Activity using DEEP-LC-MS

SubstrateConditionProduct(s) DetectedObservationReference
K5NS PolysaccharideC5-Epimerase in D₂OHGlcA-AManR, DGlcA-AManR, DIdoA-AManRDeuterium incorporation confirms epimerase activity. nih.gov

For sulfotransferases , stable isotopes have been utilized to probe their substrate specificity. While many studies have employed 35S-labeled PAPS, the principles are extendable to deuterated substrates. nih.gov The use of specifically deuterated HS precursors would allow for detailed kinetic analysis and mapping of sulfation patterns by NMR and mass spectrometry. Computational studies, such as QM/MM calculations, have provided mechanistic insights into the sulfation process catalyzed by HS2ST (2-O-sulfotransferase) and HS6ST (6-O-sulfotransferase), identifying it as an SN2-like mechanism. nih.gov

The substrate specificity of N-deacetylase/N-sulfotransferases (NDSTs) can also be investigated using deuterated substrates. By synthesizing heparosan (the precursor polysaccharide) with deuterated N-acetyl groups, the enzymatic removal of these groups and subsequent N-sulfation can be precisely monitored.

Investigation of Heparanase Action and Cleavage Patterns

Heparanase is the primary enzyme responsible for the degradation of heparan sulfate chains. Understanding its cleavage patterns is crucial for deciphering its role in both physiological and pathological processes. nih.govnih.gov While direct studies using fully deuterated heparan sulfate as a substrate for heparanase are not widely reported, the use of chemically modified and structurally defined oligosaccharides has provided significant insights into its substrate specificity. nih.gov

Heparanase has been shown to cleave the glycosidic linkage between a glucuronic acid and an N-sulfo glucosamine that carries either a 3-O-sulfo or a 6-O-sulfo group. researchgate.net The presence of a 2-O-sulfated glucuronic acid residue near the cleavage site can also influence susceptibility to heparanase. researchgate.net

The application of deuterated heparan sulfate in heparanase cleavage assays would be highly beneficial. For example, by selectively deuterating specific positions on the sugar rings, it would be possible to use techniques like mass spectrometry and NMR to precisely map the cleavage sites and to study the conformational changes in the substrate upon enzyme binding and catalysis. This would provide a more detailed picture of the structural cues that guide heparanase action.

Reversible Enzymatic Reactions and Isotopic Tracing

The biosynthesis of heparan sulfate (HS) is a complex process involving multiple enzymatic modifications that determine its ultimate structure and function. Isotopic tracing using deuterated compounds provides a powerful tool for dissecting these mechanisms, particularly the action of C5-epimerase, a key enzyme in the pathway. This enzyme catalyzes the conversion of D-glucuronic acid (GlcA) to L-iduronic acid (IdoA), a critical modification that profoundly influences the flexibility and protein-binding capacity of the HS chain.

The use of deuterium allows for the detailed study of this epimerization reaction. By conducting the enzymatic reaction in a medium containing deuterium oxide (D₂O), researchers can monitor the incorporation of deuterium into the carbohydrate backbone. researchgate.net C5-epimerase functions by abstracting a proton from the C5 carbon of a GlcA residue, creating a carbanion intermediate. nih.gov This intermediate is then resolved by the addition of a proton from the solvent. When the reaction is run in D₂O, a deuterium atom is added, effectively labeling the site of epimerization. nih.gov This isotopic label can be precisely detected using mass spectrometry, providing a non-radioactive method to assay enzyme activity. nih.govnih.gov

This hydrogen/deuterium exchange-liquid chromatography-mass spectrometry (DEEP-LC-MS) approach has been instrumental in exploring the reversibility of the C5-epimerase reaction. nih.gov Studies have revealed that the enzyme can exhibit both "reversible" and "irreversible" catalytic modes. nih.gov It can catalyze the forward reaction (GlcA to IdoA) as well as the reverse reaction (IdoA to GlcA). nih.gov The ability to quantify the extent of both forward and reverse epimerization on the same substrate is a key advantage of the deuterium tracing method. nih.gov This has led to the discovery that C5-epimerase operates with a biphasic catalytic mode, which suggests a unique control mechanism in HS biosynthesis where the enzyme's action is influenced by the surrounding saccharide sequence. nih.gov

EnzymeReactionIsotopic Tracing MethodKey Finding
C5-Epimerase Converts D-glucuronic acid (GlcA) to L-iduronic acid (IdoA)Hydrogen/Deuterium Exchange-Mass Spectrometry (DEEP-LC-MS)Demonstrates both reversible and irreversible catalytic modes, revealing a biphasic mechanism. nih.gov
N-deacetylase/N-sulfotransferase (NDST) Removes acetyl group and adds sulfate group to glucosamineUse of 3H or 14C labeled precursorsDetermines substrate specificity and influence of precursor concentration on sulfation patterns. nih.gov
O-sulfotransferases (OSTs) Add sulfate groups to various positions on the sugar ringsUse of 35S-labeled PAPSOutlines the specificity of different OST isoforms for particular sites on the HS chain. nih.gov

Cellular and Extracellular Matrix Roles

Heparan sulfate proteoglycans (HSPGs) are integral components of the cell surface and extracellular matrix (ECM), where they play a crucial role in regulating a wide array of cellular signaling pathways essential for development, homeostasis, and tissue repair. nih.gov By interacting with a vast number of protein ligands, including growth factors, chemokines, and morphogens, HSPGs act as co-receptors that modulate signal transduction. The use of deuterated heparan sulfate allows for precise biophysical studies, such as Nuclear Magnetic Resonance (NMR), to elucidate the structural basis of these regulatory interactions.

HSPGs are known to be indispensable for the proper functioning of key developmental signaling pathways. These include, but are not limited to:

Fibroblast Growth Factor (FGF) Signaling: HSPGs are essential for the formation of a stable ternary complex between FGF, its high-affinity receptor (FGFR), and the HS chain. This complex formation is critical for receptor dimerization, activation, and downstream signaling. nih.gov

Wnt Signaling: Cell surface HSPGs, such as syndecans and glypicans, can bind to Wnt proteins, influencing their distribution and their interaction with Frizzled receptors.

Transforming Growth Factor-beta (TGF-β) Signaling: HSPGs can modulate TGF-β activity by binding to the growth factor itself, thereby regulating its availability to signal through its receptors.

Hedgehog (Hh) Signaling: HSPGs are involved in the transport and reception of Hh proteins, which is vital for tissue patterning during embryonic development.

Furthermore, evidence suggests that HS can be found within the cell nucleus, where it may directly influence cellular processes by interacting with the transcription machinery. nih.gov For instance, nuclear HS has been shown to inhibit the activity of DNA topoisomerase I and can modulate the binding of transcription factors to their DNA consensus elements. nih.gov The specific structural motifs within the HS chain, determined by the enzymatic modifications during biosynthesis, dictate its binding specificity and regulatory function in these diverse signaling contexts.

The biological activities of numerous growth factors and cytokines are critically dependent on their molecular interactions with heparan sulfate. Deuterated HS serves as a valuable probe in structural and biophysical studies aimed at defining these interactions with atomic-level precision. The primary mechanism involves HS acting as a co-receptor, facilitating the binding of a ligand to its signaling receptor on the cell surface. nih.govacs.org This is exemplified in the FGF signaling system, where HS binds to both FGF and its receptor (FGFR), promoting the formation of a stable signaling complex that is essential for receptor activation. nih.gov The specific sulfation patterns within the HS chain are critical; for instance, binding to FGFR4 requires domains containing both 2-O-sulfated iduronic acid and 6-O-sulfated N-sulfoglucosamine residues. nih.gov

Beyond the co-receptor model, a more recent finding is that many cytokines and growth factors can physically cross-link adjacent HS chains. nih.gov This cross-linking ability appears to be a generic feature that depends on the architecture of the protein's HS-binding sites. For example, FGF-2, which has multiple binding sites, can cross-link HS, whereas FGF-9, with only one binding site, cannot. nih.gov This protein-mediated cross-linking can induce significant changes in the supramolecular organization of the pericellular and extracellular matrix, leading to rigidification and altered permeability. nih.gov This suggests that the functions of these signaling molecules are not limited to activating their cognate receptors but also extend to remodeling the physical properties of the cellular microenvironment.

Molecular modeling and experimental binding assays have further detailed these interactions, identifying key amino acid residues on the proteins (typically lysine (B10760008) and arginine) that engage with the negatively charged sulfate and carboxyl groups of HS. nih.govroyalsocietypublishing.org The structural diversity of HS, generated during biosynthesis, allows for specific recognition by different proteins, thereby controlling their bioavailability, establishing concentration gradients, and fine-tuning cellular responses. ucdavis.edu

Interacting ProteinMechanism of InteractionFunctional Consequence
Fibroblast Growth Factor 2 (FGF-2) Forms a ternary complex with HS and FGF Receptor (FGFR); also cross-links HS chains. nih.govchemrxiv.orgPromotes receptor dimerization and activation; alters matrix organization. nih.gov
Chemokine CXCL12α Binds to specific HS domains, inducing HS conformational changes and cross-linking. nih.govresearchgate.netRigidifies HS matrix; regulates chemokine transport and presentation. nih.gov
Transforming Growth Factor-β (TGF-β) Binds to HS, which can restrict its diffusion and modulate its activity.Sequesters growth factor in the ECM, regulating its availability.
Vascular Endothelial Growth Factor (VEGF) Interacts with specific O-sulfate groups within HS octasaccharides. ucdavis.eduModulates angiogenesis signaling.

Heparan sulfate-deuterated is instrumental in studying the dynamic structural changes that underpin the regulation of macromolecular assemblies. The interactions between HS and proteins are not static; they often involve significant conformational changes in both the polysaccharide chain and its protein partner. These dynamic adjustments are crucial for biological function. Isotopic labeling with deuterium is particularly useful for NMR spectroscopy and mass spectrometry techniques that can monitor these changes. acs.orgnih.gov

Studies have shown that the HS chain itself is conformationally flexible, particularly due to the iduronic acid residues, which can switch between different chair and skew-boat conformations. acs.org Upon binding to a protein, such as a chemokine, the HS chain can be induced to adopt a specific, non-linear structure that is optimal for the interaction. This induced-fit mechanism ensures high-affinity and specific binding.

Conversely, the binding of HS can induce conformational changes in proteins. A clear example is the interaction with heparan sulfate 3-O-sulfotransferase-1 (3-OST-1), an enzyme involved in HS biosynthesis. Binding to its HS substrate induces a conformational change in the enzyme, which is critical for its catalytic activity. Similarly, the interaction of growth factors and cytokines with HS can lead to protein dimerization or oligomerization on the cell surface, a key step in the assembly of active signaling complexes. royalsocietypublishing.org

This regulation extends to the higher-order assembly of the extracellular matrix. As noted, certain cytokines can cross-link HS chains, effectively acting as molecular staples. nih.gov This process alters the physical properties of the matrix, creating organized, rigidified domains that can influence cell adhesion, migration, and the establishment of morphogen gradients. Therefore, through a series of reciprocal conformational adjustments and cross-linking events, HS dynamically regulates the assembly and function of complex molecular architectures at the cell-matrix interface.

Computational Approaches and Molecular Modeling of Heparan Sulfate Deuterated Systems

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations serve as a "computational microscope," allowing researchers to observe the time-evolution of molecular systems. For deuterated heparan sulfate (B86663), MD simulations can illuminate how isotopic substitution influences the molecule's structural dynamics, its interactions with proteins, and its relationship with the surrounding solvent.

Conformational Flexibility Analysis of Deuterated Glycans

The conformational landscape of heparan sulfate is vast, characterized by the flexibility of its glycosidic linkages and the puckering of its sugar rings. nih.govspringernature.com MD simulations are crucial for exploring this landscape, revealing the ensemble of conformations that HS can adopt in solution. nih.govnih.gov Introducing deuterium (B1214612) can subtly alter this landscape. The greater mass of deuterium compared to hydrogen leads to lower vibrational frequencies for C-D bonds than for C-H bonds, resulting in a lower zero-point energy. This can affect the stability of certain conformations and the energy barriers between them.

Key Research Findings from MD Simulations on Glycan Flexibility:

FindingImplication for Deuterated HS
Glycosaminoglycans (GAGs) exhibit significant conformational diversity, crucial for protein recognition. nih.govDeuteration could modulate this diversity, potentially favoring certain conformations over others, which may, in turn, affect protein binding specificity.
Intramolecular hydrogen bonds play a significant, though not always dominant, role in linkage conformation. nih.govThe substitution of hydrogen with deuterium in these bonds could alter their strength and dynamics, leading to shifts in the preferred orientation of the glycosidic linkages.
Sulfation patterns significantly influence the conformational preferences of GAG disaccharides. nih.govThe interplay between sulfation and deuteration is an important area for computational study, as the combined electronic and steric effects could lead to unique conformational signatures in deuterated, sulfated HS sequences.
The flexibility of the glycan chain is not uniform; certain linkages, like the α1→6 linkage, offer more rotational freedom.MD simulations can pinpoint whether deuteration disproportionately affects these more flexible regions, potentially acting as a modulator of the glycan's overall extension and segmental motion.

Simulation of Heparan Sulfate-Deuterated Protein Complexes

The biological functions of heparan sulfate are mediated through its interactions with a vast number of proteins, known as the "heparanome." MD simulations are instrumental in elucidating the dynamics of these interactions, revealing how the glycan and protein mutually adapt upon binding. nih.gov Simulating a deuterated HS ligand in complex with a protein allows for an in-depth analysis of how isotopic substitution affects the stability and dynamics of the bound state.

The primary mechanism through which deuteration can influence these complexes is by altering the strength of hydrogen bonds at the protein-glycan interface. A deuterium bond (D-bond) is slightly stronger than a corresponding hydrogen bond, which could lead to a longer residence time of the ligand in the binding pocket and a more stable complex. Furthermore, the altered vibrational dynamics of the deuterated ligand can affect the entropy of binding. MD simulations, coupled with free energy calculation methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can quantify these subtle but significant energetic changes. mdpi.com

Solvent Effects and Isotope Effects in Glycan Dynamics

The surrounding solvent, typically water, is not a passive medium but an active participant in the dynamics of biomolecules. nih.gov Water molecules form extensive hydrogen bond networks with heparan sulfate, influencing its conformation and mediating its interactions with proteins. nih.gov When conducting simulations of deuterated heparan sulfate, a critical consideration is the choice of solvent model. Performing simulations in heavy water (D₂O) introduces solvent isotope effects (SIEs), which can arise from the different hydrogen bonding properties and viscosity of D₂O compared to H₂O. mdpi.com

SIEs can be complex; for instance, the pKa of acidic groups can shift in D₂O, which would affect the protonation state of carboxyl groups in heparan sulfate and acidic residues in the protein partner. mdpi.comnih.gov MD simulations provide a framework to dissect these effects:

Primary Isotope Effects: Directly related to the breaking of a bond to the isotope. In the context of conformational dynamics, this is less common but can be relevant in enzymatic reactions involving HS.

Secondary Isotope Effects: Arise from isotopic substitution at a position not directly involved in bond breaking, influencing the transition state's stability. Changes in hybridization and steric effects fall into this category.

Solvent Isotope Effects: Result from the bulk properties of D₂O, affecting the thermodynamics of protein and ligand solvation and the strength of water-mediated interactions. mdpi.com Inverse solvent kinetic isotope effects, where reactions proceed faster in D₂O, have been observed in some enzyme-catalyzed reactions and are often attributed to equilibrium shifts preceding the rate-limiting step. mdpi.com

Computational analysis can help distinguish the contributions of direct deuteration of the glycan from the bulk solvent effects, providing a more complete picture of the energetic landscape governing the system's behavior.

Molecular Docking Methodologies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is widely used to predict the binding modes of ligands to proteins and is a cornerstone of structure-based drug design.

Prediction of Binding Sites and Interaction Modes for Deuterated Ligands

Docking algorithms explore the conformational space of a ligand within a defined binding site on a protein, using a scoring function to rank the predicted poses. For heparan sulfate, which is a flexible, linear polysaccharide, docking can be challenging due to the large number of rotatable bonds. uu.nlbiorxiv.org

When docking a deuterated heparan sulfate ligand, standard docking algorithms may not explicitly account for the subtle effects of deuteration. The scoring functions are typically parameterized for non-deuterated molecules. However, the output of docking can serve as a starting point for more rigorous analyses. The predicted binding poses of a deuterated HS oligosaccharide can be used as the initial structures for subsequent MD simulations and free energy calculations. These more advanced methods can then refine the binding mode and more accurately assess the energetic consequences of isotopic substitution. While docking itself may not differentiate between a deuterated and non-deuterated ligand, it remains a critical first step in identifying plausible interaction geometries. uu.nlbiorxiv.org

Exploration of Ligand Plasticity and Receptor Adaptation

A significant challenge in molecular docking is accounting for the flexibility of both the ligand and the receptor. nih.gov Glycosaminoglycans like heparan sulfate are particularly plastic, and proteins often undergo conformational changes upon ligand binding—a phenomenon known as induced fit. Advanced docking protocols and simulation methods are required to model this mutual adaptation.

While direct experimental data on receptor adaptation to deuterated heparan sulfate is limited, computational studies can provide predictive insights. Following an initial docking run, MD simulations of the predicted complex can reveal how the protein structure adapts to the subtly altered dynamics and hydrogen bonding potential of the deuterated ligand. Over the course of a simulation, side chains in the binding pocket can reorient, and even the protein backbone may shift to optimize interactions. This exploration of receptor plasticity is crucial for understanding the molecular basis of binding specificity and for designing glycomimetic drugs with improved affinity and selectivity.

Theoretical Studies on Mass Spectrometry Fragmentation Patterns

Computational modeling serves as a powerful tool for elucidating the complex fragmentation behaviors of modified biomolecules like heparan sulfate during mass spectrometry analysis. Theoretical studies provide critical insights into the underlying mechanisms of dissociation, helping to interpret experimental data and develop improved analytical strategies.

Computational Prediction of Sulfate Loss and Dissociation Mechanisms

The structural characterization of heparan sulfate (HS) by tandem mass spectrometry (MS/MS) is often complicated by the facile neutral loss of sulfate groups (SO₃) during collision-induced dissociation (CID). nih.govnih.govacs.org Computational approaches, particularly density functional theory (DFT), have been employed to investigate the thermodynamics and kinetics of these SO₃ loss events. nih.govnih.govacs.org

Theoretical calculations have demonstrated that the protonation state of the sulfate group is a critical factor governing its stability. nih.govnih.govacs.org The loss of a sulfate group from a protonated site is significantly more facile and energetically favored compared to loss from a deprotonated or metal-adducted site. nih.govnih.govacs.org This is a key insight, as it suggests that the number of available mobile protons in an HS ion directly influences its fragmentation pathway.

Furthermore, computational studies have revealed a significant energetic difference between the dissociation of N-sulfates and O-sulfates. nih.gov The research findings indicate that the loss of SO₃ from an N-sulfate position is energetically favored by 3–8 kcal/mol in the transition states relative to O-sulfates. nih.govnih.govacs.org This lower transition state barrier for N-sulfate loss means the reaction rate is substantially higher, explaining the experimental observation that N-sulfate bonds are particularly fragile and prone to cleavage during CID. nih.govnih.gov The transition state barriers for both N-sulfate and O-sulfate loss from model compounds were calculated to be between 23 and 35 kcal/mol. nih.gov

Calculated Energy Barriers for Sulfate Loss
Sulfate TypeRelative Transition State Energy BarrierDissociation Propensity
N-SulfateLower (by 3-8 kcal/mol)High
O-SulfateHigherLow

Free Proton Index (FPI) for Characterization of Deuterated Heparan Sulfate

Building on the computational finding that mobile protons facilitate sulfate loss, the Free Proton Index (FPI) was proposed as a metric to help predict the fragmentation behavior of HS ions. nih.govnih.govacs.org The FPI is designed to account for the density of free and mobile protons on an HS oligosaccharide, which in turn determines the degree of labile sulfate loss versus meaningful backbone cleavage required for sequencing. nih.gov Ions with a high FPI are more likely to undergo extensive sulfate loss, obscuring the structural information that can be gained from backbone fragmentation. nih.gov

To improve the quality of MS/MS data for HS, a chemical modification strategy was developed specifically to reduce the FPI. nih.govnih.govacs.org This method involves selectively replacing the highly labile N-sulfate groups on the glucosamine (B1671600) residues with a deuterated acetyl group (N-acetate-d₃). nih.govnih.gov This deuteration serves two purposes: it removes the most fragile sulfate group and its associated mobile proton, and the deuterium label provides a distinct mass shift for easy identification.

By converting the N-sulfate to a more stable N-acetyl-d₃ group, the FPI of the molecule is effectively reduced. nih.govnih.gov This modification stabilizes the precursor ion and discourages the dominant sulfate-loss fragmentation pathway. As a result, upon CID, the modified deuterated heparan sulfate produces significantly more backbone dissociation, yielding more informative spectra for detailed structural sequencing. nih.govnih.govacs.org

Future Directions and Emerging Research Avenues for Heparan Sulfate Deuterated

Development of Novel Deuteration Strategies for Complex Glycan Structures

The intricate and heterogeneous nature of heparan sulfate (B86663) presents a formidable challenge for precise chemical modification. Future advancements in deuteration strategies are crucial for creating well-defined deuterated HS molecules for in-depth study.

Chemoenzymatic Synthesis: A promising avenue lies in the chemoenzymatic approach, which combines the precision of enzymatic synthesis with the versatility of chemical methods. This strategy has already proven effective for producing structurally defined HS oligosaccharides and could be adapted to incorporate deuterium (B1214612). nih.govrsc.orgnih.govrsc.org By using deuterated monosaccharide precursors in enzyme-catalyzed polymerization and modification reactions, researchers could achieve site-specific deuterium labeling within the HS chain. This would allow for the synthesis of HS variants with deuterium atoms at specific positions, providing powerful tools for mechanistic studies.

Metabolic Labeling: The use of stable isotope-enriched HS precursors in cell culture systems offers another pathway to producing deuterated heparan sulfate. nih.gov By feeding cells deuterated glucose or other precursors, it is possible to biosynthetically produce HS with deuterium incorporated throughout its structure. researchgate.net This method is particularly valuable for studying the dynamics of HS biosynthesis and turnover within a cellular context.

Cell-Free Synthesis: Cell-free systems, which utilize cellular machinery in a controlled in vitro environment, present an exciting opportunity for the synthesis of deuterated heparan sulfate. nih.govresearchgate.net These systems could be supplied with deuterated substrates to generate labeled HS chains, offering a high degree of control over the reaction conditions and the final product. One study has already demonstrated the use of deuterated water to measure the activity of C5-epimerase on N-sulfo heparosan, a key step in HS biosynthesis. researchgate.net

Challenges and Innovations: A significant hurdle in developing these strategies is the need to control the precise location and extent of deuteration. Future research will likely focus on developing enzymes with altered substrate specificities to incorporate deuterated monosaccharides at specific locations and on optimizing chemical reactions for site-specific deuteration of the complex HS backbone.

Integration of Multi-Omics Data with Deuterated Glycan Analysis

The integration of data from various "omics" fields—genomics, proteomics, glycomics, and metabolomics—is a powerful approach to understanding complex biological systems. The inclusion of data from deuterated heparan sulfate analysis into these multi-omics frameworks promises to provide a more dynamic and comprehensive picture of HS biology.

Systems Glycobiology: A systems biology approach, which considers the interactions of all components of a biological system, is essential for unraveling the complexity of the heparan sulfate interactome. nih.govnih.govamanote.comlstmed.ac.ukresearchgate.netnih.gov By using deuterated HS as a probe in these studies, researchers can trace the metabolic fate of HS, identify its binding partners with greater accuracy, and understand how its interactions influence cellular networks.

Glycoproteomics and Metabolomics: Integrating glycoproteomics and metabolomics data can reveal the intricate interplay between protein glycosylation and cellular metabolism. mdpi.comnih.govunibz.it Deuterated heparan sulfate can be used to track the synthesis and degradation of HS proteoglycans and to quantify the flux through related metabolic pathways. For instance, isotopically labeled calibrants are already being used for the quantitative analysis of heparan sulfate disaccharides, a technique that could be further enhanced with deuterated standards. nih.gov

Future Prospects: The future of this field lies in developing sophisticated bioinformatics tools and analytical methods to handle the vast and complex datasets generated by multi-omics studies incorporating deuterated glycans. This will enable researchers to build predictive models of HS function and to identify novel biomarkers for diseases associated with aberrant HS metabolism.

Advancements in High-Throughput Screening of Deuterated Heparan Sulfate Libraries

High-throughput screening (HTS) is a critical tool in drug discovery and for elucidating the structure-activity relationships of biomolecules. The development of HTS platforms for deuterated heparan sulfate libraries will accelerate the discovery of novel HS-binding proteins and therapeutic agents.

Screening for Novel Interactions: HTS assays can be designed to screen large libraries of compounds for their ability to bind to deuterated heparan sulfate or to inhibit its interaction with known binding partners. nih.govdovepress.comnews-medical.nettdcommons.ai For example, fluorescence polarization-based assays have been successfully used to screen for inhibitors of the interaction between hedgehog proteins and heparin. dovepress.com Such assays could be adapted to use deuterated HS, which may offer advantages in terms of signal detection and specificity.

Automated Mass Spectrometry: Automated high-throughput mass spectrometry systems provide a rapid and sensitive method for analyzing heparan sulfate. nih.gov These platforms can be used to screen for changes in HS structure and quantity in response to various stimuli or in disease states, and the use of deuterated internal standards can improve the accuracy and reproducibility of these assays.

Surface-Based Screening: Techniques such as surface plasmon resonance (SPR) allow for the real-time analysis of biomolecular interactions. researchgate.net Immobilizing deuterated heparan sulfate libraries on SPR sensor chips would enable the high-throughput screening of protein libraries to identify novel HS-binding partners and to characterize the kinetics of these interactions.

The table below summarizes some of the current high-throughput screening methods that could be adapted for use with deuterated heparan sulfate libraries.

Screening MethodPrinciplePotential Application with Deuterated HS
Fluorescence Polarization Measures changes in the polarization of fluorescently labeled molecules upon binding.Screening for inhibitors of deuterated HS-protein interactions.
High-Throughput Mass Spectrometry Rapid analysis of the mass-to-charge ratio of molecules.Quantifying changes in deuterated HS levels in biological samples.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip upon binding.High-throughput screening of protein libraries for binding to deuterated HS.
Heparin-based Affinity Screening Utilizes a heparin matrix to capture binding partners.Identifying compounds that modulate the interaction of proteins with deuterated HS.

Exploration of Unconventional Biological Roles and Mechanistic Discoveries

Deuterated heparan sulfate can serve as a powerful tool to investigate the known biological functions of HS with greater precision and to uncover previously unknown roles.

Viral Entry Mechanisms: Heparan sulfate is known to be a key attachment receptor for numerous viruses, including herpes simplex virus (HSV) and cytomegalovirus (CMV). plos.orgnih.govnih.govmdpi.comjci.orgmdpi.com Studies have shown that the degree of polymerization and specific sulfation patterns of HS are critical for viral entry. plos.org By using specifically deuterated HS oligosaccharides, researchers can probe the precise nature of these interactions and potentially identify novel targets for antiviral therapies. For instance, understanding how viral glycoproteins interact with specific deuterated domains of HS could lead to the design of small molecules that block this interaction.

Cell Signaling and Development: Heparan sulfate plays a crucial role in regulating a wide range of cellular processes, including cell signaling, proliferation, and differentiation, largely through its interactions with growth factors and morphogens. nih.gov Deuterated HS can be used to trace the dynamics of these interactions in real-time and to dissect the complex signaling cascades that they initiate. This could lead to a deeper understanding of developmental processes and the pathogenesis of diseases such as cancer.

Neurobiology: Emerging evidence suggests that heparan sulfate is involved in various processes in the nervous system, including neuronal development, synapse formation, and the pathogenesis of neurodegenerative diseases. The use of deuterated heparan sulfate in neurobiological studies could help to elucidate the specific roles of HS in these processes and to identify new therapeutic strategies for neurological disorders.

Refinement of Computational Models for Enhanced Predictive Power in Glycobiology

Computational modeling has become an indispensable tool for understanding the structure and function of complex biomolecules like heparan sulfate. Incorporating data from studies using deuterated HS can significantly enhance the accuracy and predictive power of these models.

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations provide a detailed, atomistic view of the conformational dynamics of biomolecules. uu.nlrsc.org By incorporating deuterium atoms into the force fields used for these simulations, researchers can more accurately model the behavior of deuterated heparan sulfate. This can provide insights into how deuteration affects the flexibility, hydration, and interaction of HS with its binding partners. Neutron scattering experiments on heparan sulfate have already provided valuable data on its dynamics, which can be used to validate and refine these computational models. researchgate.netrsc.org

QSAR and Machine Learning: Quantitative Structure-Activity Relationship (QSAR) models are used to predict the biological activity of molecules based on their structural features. nih.govnih.gov By training these models with data from deuterated heparan sulfate libraries, it may be possible to develop more accurate predictions of protein binding affinity and specificity. Machine learning algorithms can also be employed to analyze the complex datasets generated from HS research and to identify subtle patterns that may not be apparent through traditional analysis.

Sequencing and Structural Elucidation: Computational frameworks are being developed to aid in the sequencing of heparan sulfate using high-resolution tandem mass spectrometry data. nih.govcore.ac.uk The use of deuterated HS standards in these analyses can help to validate and improve the accuracy of these sequencing algorithms. Specifically, the predictable mass shifts introduced by deuterium can aid in the confident identification of fragment ions. One study demonstrated the use of deuterated acetyl groups to selectively replace N-sulfates, which improved backbone dissociation in tandem mass spectrometry. nih.gov

Computational ApproachContribution of Deuterated HS Data
Molecular Dynamics Simulations Improved force field parameterization for more accurate modeling of HS dynamics and interactions.
QSAR and Machine Learning Training data for developing more predictive models of HS bioactivity and protein binding.
Computational Sequencing Validation of sequencing algorithms and improved identification of fragment ions in mass spectrometry.

Q & A

Q. What are the primary analytical techniques for characterizing deuterated heparan sulfate (HS), and how do they differ from non-deuterated analysis?

Methodological Answer: Deuterated HS analysis typically follows enzymatic digestion, solid-phase extraction (SPE) purification, and HPLC-MS, similar to native HS workflows. However, deuterated analogs require adjustments in mass spectrometry parameters (e.g., ionization settings) to account for isotopic shifts. Deuterated internal standards (e.g., 2H^2H-labeled disaccharides) improve quantification accuracy by normalizing signal variability .

Q. Why is deuteration applied to heparan sulfate in structural studies, and what isotopic advantages does it offer?

Methodological Answer: Deuteration enhances nuclear magnetic resonance (NMR) and mass spectrometry (MS) sensitivity by reducing signal overlap in complex mixtures. For example, 2H^2H-labeling allows precise tracking of sulfation patterns in HS chains during binding assays or metabolic studies, minimizing interference from natural isotopic distributions .

Q. What challenges exist in sourcing deuterated heparan sulfate for experimental use, and how can researchers address these?

Methodological Answer: Limited availability of custom-deuterated HS compounds remains a barrier. Researchers should collaborate with specialized isotope facilities or synthesize deuterated HS via enzymatic methods using deuterated precursors (e.g., 2H^2H-glucose) in controlled biosynthetic systems. Cross-referencing databases like SulfAtlas for enzyme specificity (e.g., 6-O-sulfatases) can guide synthesis .

Advanced Research Questions

Q. How can researchers optimize enzymatic digestion protocols for deuterated heparan sulfate to minimize isotopic interference?

Methodological Answer: Enzymatic cleavage efficiency may vary due to deuterium’s kinetic isotope effect. Titrate enzyme-to-substrate ratios (e.g., heparanase or sulfatases) and validate digestion completeness via comparative LC-MS/MS profiling of deuterated vs. native HS disaccharides. Pre-digestion SPE optimization (e.g., ion-pair chromatography adjustments) reduces matrix effects .

Q. What strategies are effective in resolving data contradictions between deuterated and native heparan sulfate in binding assays?

Methodological Answer: Contradictions often arise from altered binding kinetics due to deuterium’s mass difference. Use surface plasmon resonance (SPR) with parallel flow cells for simultaneous deuterated/native HS comparisons. Statistical validation (e.g., bootstrapping analysis) and negative controls (e.g., non-sulfated 2H^2H-glycans) isolate isotopic effects from biological interactions .

Q. How does nanopore sequencing methodology adapt to deuterated heparan sulfate, and what statistical validation is required?

Methodological Answer: Nanopore sequencing detects deuterated HS via voltage shifts during translocation. To enhance accuracy, run >2,000 replicates per sample to account for increased noise from isotopic variations. Machine learning models trained on 2H^2H-HS voltage-time graphs improve pattern recognition, validated via cross-referencing with HPLC-MS datasets .

Methodological Considerations for Data Interpretation

  • Internal Standards: Always include deuterated HS disaccharides (e.g., ΔU2HGlcNS6S\Delta U_{^2H}-GlcNS6S) as internal standards for MS quantification to correct for ion suppression .
  • Statistical Rigor: For nanopore data, apply Poisson distribution models to assess sequencing confidence intervals, especially with low-abundance sulfated variants .
  • Controlled Synthesis: Use Flavobacterium heparinum-derived sulfatases (e.g., 6-O-sulfatase) for regioselective deuteration, ensuring consistency across batches .

Data Contradiction Analysis Framework

Source Identification: Determine if discrepancies stem from isotopic effects (e.g., altered enzyme kinetics) or experimental artifacts (e.g., SPE column carryover).

Cross-Validation: Compare results across orthogonal techniques (e.g., NMR for sulfation profile vs. SPR for binding affinity).

Reagent Traceability: Document deuterium incorporation levels (e.g., via 1H^1H-NMR integration) to rule out batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.